molecular formula C7H6Br2FN B1410895 2,5-Dibromo-3-fluorobenzylamine CAS No. 1806328-17-5

2,5-Dibromo-3-fluorobenzylamine

Cat. No.: B1410895
CAS No.: 1806328-17-5
M. Wt: 282.94 g/mol
InChI Key: JXAPHKCUNLVRIH-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-fluorobenzylamine is a multifunctional benzylamine derivative designed for advanced pharmaceutical and organic synthesis research. Its structure, featuring both bromine and fluorine atoms on the aromatic ring, makes it a valuable scaffold for constructing complex molecules. The bromine atoms serve as excellent handles for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to elaborate the core structure in a modular fashion . The fluorine atom can significantly influence the pharmacokinetic properties of resulting compounds, potentially enhancing metabolic stability, membrane permeability, and binding affinity to biological targets . The benzylamine group provides a point of attachment for amide bond formation or serves as a secondary amine, further expanding its utility in medicinal chemistry. This compound is particularly useful in the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral drugs, where precise control over molecular structure is critical for activity . As a key intermediate, it enables the exploration of new chemical space in drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,5-dibromo-3-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2FN/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAPHKCUNLVRIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CN)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-fluorobenzylamine typically involves the bromination and fluorination of benzylamine derivatives. One common method includes the use of dibromination reagents such as dibromine or brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst. The fluorination step can be achieved using fluorinating agents like Selectfluor or similar reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3-fluorobenzylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products: The major products formed from these reactions include various substituted benzylamines, fluorinated aromatic compounds, and complex organic molecules used in pharmaceuticals and materials science .

Scientific Research Applications

2,5-Dibromo-3-fluorobenzylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-fluorobenzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated benzylamines exhibit distinct reactivity and applications depending on the type, number, and position of substituents. Below is a comparative analysis of 2,5-Dibromo-3-fluorobenzylamine with analogous compounds.

Physical and Chemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (DMSO, mg/mL) LogP (Octanol-Water)
This compound 299.93 98–102 50–60 2.8
3-Fluorobenzylamine 125.14 -15–-10 100–120 1.2
2,4-Dibromo-5-fluorobenzylamine 299.93 105–108 40–50 3.1
2-Bromo-5-chlorobenzylamine 220.48 85–88 70–80 2.5

Key Observations :

  • Melting Points : Bromine’s bulkiness increases melting points compared to lighter halogens (e.g., this compound vs. 3-Fluorobenzylamine).
  • Solubility : Higher halogenation reduces solubility in polar solvents due to increased hydrophobicity.
  • LogP : Bromine’s lipophilicity elevates LogP values, enhancing membrane permeability in biological systems.
Reactivity in Cross-Coupling Reactions
  • This compound : Bromine at the 2- and 5-positions facilitates Suzuki-Miyaura coupling at the 5-position due to reduced steric hindrance compared to the 2-position . Fluorine’s electron-withdrawing effect stabilizes intermediates.
  • 2,4-Dibromo-5-fluorobenzylamine : Bromine at the 2- and 4-positions shows preferential coupling at the 4-position, attributed to better orbital overlap for palladium catalysis.
  • 3-Fluorobenzylamine : Lacks bromine, limiting utility in cross-coupling but useful in amidation or Schiff base formation.

Biological Activity

2,5-Dibromo-3-fluorobenzylamine is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include both bromine and fluorine substituents on the benzene ring. These modifications can significantly influence its biological activity, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The chemical formula for this compound is C8H7Br2FN, with a molecular weight of approximately 292.96 g/mol. The presence of halogen atoms (bromine and fluorine) is known to enhance lipophilicity and alter the electronic properties of the molecule, which can affect its interaction with biological targets.

The mechanism by which this compound exerts its biological effects primarily involves interactions with specific enzymes or receptors. The bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, potentially leading to modulation of various biochemical pathways. This compound has been investigated for its potential in enzyme inhibition and receptor binding studies.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, revealing potent effects:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Comparison to Standard Antibiotics
Pseudomonas aeruginosa5 µMComparable to kanamycin
Staphylococcus aureus4 µMSuperior to ciprofloxacin
Escherichia coli6 µMComparable to streptomycin
Bacillus subtilis8 µMComparable to standard antibiotics

The compound's mechanism of action in antibacterial activity may involve inhibition of key enzymes such as fatty acid synthesis pathways .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer research. Studies have indicated that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's ability to interfere with specific molecular pathways involved in cancer cell survival makes it a potential candidate for further drug development.

Case Studies

Several studies have explored the biological activities of similar compounds, providing insights into the potential applications of this compound:

  • Study on Fluorinated Imines : A study highlighted the antibacterial efficacy of fluorinated imines similar to this compound. It was found that the presence of electron-withdrawing groups like fluorine significantly enhanced their antibacterial potency against a range of pathogens .
  • Anticancer Research : Another investigation revealed that compounds with similar structural motifs exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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